Product packaging for 4-Methyl-3-sulfobenzoic acid(Cat. No.:CAS No. 62454-72-2)

4-Methyl-3-sulfobenzoic acid

Cat. No.: B3054916
CAS No.: 62454-72-2
M. Wt: 216.21 g/mol
InChI Key: JGTOQSVZBOODKL-UHFFFAOYSA-N
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Description

Historical Context of Benzenesulfonic Acid Derivatives in Organic Chemistry

The study of benzenesulfonic acid and its derivatives has a rich history dating back to the 19th century. Benzenesulfonic acid itself, the simplest aromatic sulfonic acid, has been known since at least the 1880s. acs.org The development of sulfonation reactions, where an aromatic compound reacts with a sulfonating agent like sulfuric acid, was a pivotal moment in industrial organic chemistry. wikipedia.org This allowed for the large-scale production of these compounds, which quickly found use as intermediates in the synthesis of other important chemicals. wikipedia.orgwikipedia.org

One of the earliest significant industrial applications was the use of benzenesulfonic acid derivatives in the production of phenol. wikipedia.org Historically, the fusion of sodium benzenesulfonate (B1194179) with sodium hydroxide (B78521) was a key method for manufacturing phenol. wikipedia.org Furthermore, the unique reactivity of the sulfonate group, which can be displaced by other nucleophiles, opened up synthetic pathways to a variety of substituted aromatic compounds that were otherwise difficult to access. wikipedia.org This versatility established benzenesulfonic acid derivatives as crucial building blocks in the burgeoning chemical industry. ontosight.ai

Significance of Sulfonated Aromatic Carboxylic Acids in Chemical Research

Sulfonated aromatic carboxylic acids, which contain both a sulfonic acid group and a carboxylic acid group, are of particular interest in chemical research due to their dual functionality. These compounds exhibit the properties of both strong sulfonic acids and weaker carboxylic acids. scirp.org This bifunctional nature makes them valuable in a range of applications, from their use as catalysts to their role as building blocks for more complex molecules. wikipedia.orgscirp.org

The presence of the sulfonic acid group significantly increases the acidity of these molecules compared to their non-sulfonated carboxylic acid counterparts. scirp.org For example, p-toluenesulfonic acid has a pKa of -2.8, making it about a million times more acidic than benzoic acid, which has a pKa of 4.2. scirp.org This high acidity makes them effective catalysts in various organic reactions. wikipedia.org

In materials science, sulfonated aromatic polymers are being extensively researched for applications such as proton exchange membranes (PEMs) in fuel cells. rsc.orglidsen.com The sulfonic acid groups in these polymers facilitate the transport of protons, a key process in fuel cell operation. rsc.org Additionally, sulfonated aromatic carboxylic acids serve as intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. scirp.orgmordorintelligence.com

Structural Classification of 4-Methyl-3-sulfobenzoic Acid within the Family of Aromatic Sulfonates

This compound is a disubstituted benzoic acid derivative. Its structure features a benzene (B151609) ring substituted with a methyl group (-CH₃) at position 4, a sulfonic acid group (-SO₃H) at position 3, and a carboxylic acid group (-COOH) at position 1.

Based on its functional groups, this compound can be classified as:

A Substituted Benzoic Acid: It is a derivative of benzoic acid.

An Aromatic Sulfonic Acid: It contains a sulfonic acid group attached to an aromatic ring.

A Sulfonated Aromatic Carboxylic Acid: It possesses both a sulfonic acid and a carboxylic acid functional group on the same aromatic ring.

The specific arrangement of the substituents on the benzene ring (a methyl group para to the carboxylic acid and a sulfonic acid group meta to the carboxylic acid) influences its chemical properties and reactivity.

Table 1: Properties of this compound

PropertyValue
CAS Number 62454-72-2
Molecular Formula C₈H₈O₅S
Molecular Weight 216.21 g/mol
Synonyms 3-Sulfo-p-toluic acid, 4-Methyl-3-sulfo-benzoic acid

Data sourced from multiple references. lookchem.comguidechem.comlookchem.com

Overview of Current Research Trends in Benzoic Acid Sulfonation and its Derivatives

Current research in the field of benzoic acid sulfonation and its derivatives is focused on several key areas, including the development of more efficient and environmentally friendly synthetic methods, and the exploration of new applications for these compounds.

Greener Synthesis: Traditional sulfonation methods often involve harsh reagents like fuming sulfuric acid, which can lead to the formation of unwanted byproducts and significant waste. researchgate.net Modern research is exploring cleaner alternatives. For instance, the use of trifluoroacetic anhydride (B1165640) (TFAA) with sulfuric acid has been shown to be an atom-efficient system for the sulfonation of aromatic compounds. researchgate.net Other approaches include the use of solid acid catalysts and ultrasonically assisted synthesis, which can enhance reaction rates and yields under milder conditions. scirp.org

Catalysis: There is ongoing research into the use of novel catalysts to improve the selectivity and efficiency of sulfonation reactions. Palladium-catalyzed methods for the selective synthesis of benzenesulfonic acids are being investigated. researchgate.net

Advanced Materials: A significant area of research is the incorporation of sulfonated benzoic acid derivatives into advanced materials. As mentioned earlier, they are key components in the development of proton exchange membranes for fuel cells. rsc.orglidsen.com Research is focused on synthesizing novel sulfonated polymers with improved proton conductivity, thermal stability, and mechanical strength. lidsen.com

Biological and Pharmaceutical Applications: The unique properties of sulfonated benzoic acid derivatives continue to make them attractive for biological and pharmaceutical research. Some sulfonamide derivatives of benzoic acid have shown potential as antimicrobial agents. mdpi.com Research is also exploring their use in drug delivery systems and as intermediates in the synthesis of new therapeutic agents. mdpi.compharmaffiliates.com For example, 3-Sulfobenzoic acid is used in the preparation of proline derivatives for the inhibition of β-Lactamase. pharmaffiliates.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O5S B3054916 4-Methyl-3-sulfobenzoic acid CAS No. 62454-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62454-72-2

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

4-methyl-3-sulfobenzoic acid

InChI

InChI=1S/C8H8O5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13)

InChI Key

JGTOQSVZBOODKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Methyl 3 Sulfobenzoic Acid

Direct Sulfonation of Aromatic Precursors

The most direct route to 4-Methyl-3-sulfobenzoic acid involves the electrophilic aromatic substitution of p-Toluic acid. The orientation of the incoming sulfo group is directed by the existing substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Consequently, both groups direct the electrophile to the 3-position (ortho to the methyl group and meta to the carboxyl group), making p-Toluic acid an ideal precursor for this synthesis.

Sulfonation of p-Toluic Acid with Chlorosulfonic Acid

Chlorosulfonic acid is a potent sulfonating agent widely used for the synthesis of sulfonic acids and their derivatives. pageplace.de When reacting with aromatic compounds, it can yield arylsulfonic acids, and under more forceful conditions with an excess of the reagent, it can produce sulfonyl chlorides. scribd.com The reaction with p-Toluic acid would proceed via an electrophilic attack on the aromatic ring.

Kinetic studies on the sulfonation of similar aromatic compounds with chlorosulfonic acid have shown the reaction order can vary depending on the solvent and conditions, suggesting a complex mechanism. scribd.com For the synthesis of this compound, p-Toluic acid is treated with chlorosulfonic acid, often in a solvent or by using an excess of the reagent. The initial product is the sulfonic acid, though forcing conditions, such as heating with a large excess of chlorosulfonic acid, could potentially lead to the formation of the corresponding sulfonyl chloride, 3-(chlorosulfonyl)-4-methylbenzoic acid. scribd.comchemicalbook.com

Table 1: Sulfonation of p-Toluic Acid with Chlorosulfonic Acid

Parameter Details
Precursor p-Toluic Acid
Reagent Chlorosulfonic Acid (ClSO₃H)
Product This compound
Potential Byproduct 3-(chlorosulfonyl)-4-methylbenzoic acid

| Reaction Type | Electrophilic Aromatic Sulfonation |

Sulfonation of p-Toluic Acid with Sulfuric Acid

Sulfonation using concentrated or fuming sulfuric acid (oleum) is a classic and reversible method for introducing a sulfonic acid group onto an aromatic ring. spegroup.ru The reaction of p-Toluic acid with sulfuric acid at elevated temperatures leads to the formation of this compound. molbase.com The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is present in equilibrium in concentrated sulfuric acid. spegroup.ru

To drive the reaction toward the product, the water generated during the reaction must often be removed, for instance, through azeotropic distillation. spegroup.ru The temperature of the reaction can influence the isomer distribution; however, due to the directing effects of the methyl and carboxyl groups on p-Toluic acid, the 3-sulfo isomer is the strongly favored product. Sulfonation of toluene (B28343) with sulfuric acid at 75°C, for example, results in a mixture of isomers, but the specific substitution on p-toluic acid provides greater regioselectivity. nih.gov

Mechanistic Considerations for Electrophilic Aromatic Sulfonation

Electrophilic Aromatic Sulfonation (EAS) is the fundamental mechanism governing the synthesis of aryl sulfonic acids from aromatic precursors. byjus.com The process involves two primary steps:

Attack by the Aromatic Ring: The reaction initiates when the π-electrons of the aromatic ring attack a potent electrophile. masterorganicchemistry.com In sulfonation, the electrophile is typically sulfur trioxide (SO₃), which is highly electrophilic, or a protonated species like ⁺SO₃H formed in strong acidic media. chemistrysteps.comleah4sci.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com This step is generally the rate-determining step of the reaction. masterorganicchemistry.com

Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly attached sulfo group. masterorganicchemistry.com This deprotonation restores the C=C double bond, re-establishing the aromatic system and yielding the final sulfonic acid product. byjus.com

A key feature of sulfonation is its reversibility. spegroup.ruchemistrysteps.com In the presence of hot, dilute aqueous acid, the sulfonic acid group can be removed from the ring, a process known as desulfonation. chemistrysteps.com This equilibrium can be manipulated by controlling the reaction conditions, such as the concentration of the sulfonating agent and the removal of water, to maximize the yield of the desired product. spegroup.ru

Oxidative Synthesis from Sulfonated Toluene Derivatives

An alternative synthetic route involves the oxidation of the methyl group of a pre-existing sulfonated toluene compound. This multi-step approach first establishes the sulfonic acid group on the toluene ring, followed by the conversion of the methyl group into a carboxylic acid.

Oxidation of Substituted Toluenesulfonic Acids to Sulfobenzoic Acids

The oxidation of an alkyl group, such as a methyl group on a benzene (B151609) ring, to a carboxylic acid is a common transformation in organic synthesis. google.com This method can be applied to toluenesulfonic acids to produce the corresponding sulfobenzoic acids. For instance, p-toluenesulfonic acid can be oxidized to p-sulfobenzoic acid, and 2-nitro-4-toluenesulfonic acid can be oxidized to 2-nitro-4-sulfobenzoic acid using an oxidizing agent like potassium permanganate. drugfuture.comresearchgate.net In the context of synthesizing this compound, this pathway is less direct as it would require starting with a less common isomer like toluene-3-sulfonic acid and then introducing a methyl group, or vice-versa, which is synthetically challenging. However, the general principle of oxidizing a toluenesulfonic acid is well-established. Various oxidants can be employed, including potassium permanganate, nitric acid, and molecular oxygen with catalysts. google.comdrugfuture.comgoogle.com

Table 2: Examples of Oxidizing Agents for Toluene Derivatives

Oxidizing Agent Substrate Example Product Example
Potassium Permanganate (KMnO₄) 2-nitro-4-toluenesulfonic acid 2-nitro-4-sulfobenzoic acid drugfuture.com
Nitric Acid (HNO₃) p-toluene sulfonic acid p-sulfobenzoic acid google.com

Uncatalyzed Oxidation with Sodium Hypochlorite (B82951) in Aqueous Medium

A particularly efficient and cost-effective method for the oxidation of substituted toluenesulfonic acids utilizes sodium hypochlorite in an aqueous medium without the need for a metal or phase transfer catalyst. google.com This process has been shown to successfully convert 2-(substituted)-4-toluenesulfonic acids to the corresponding 2-(substituted)-4-sulfobenzoic acids. google.com

The reaction is typically performed at moderate temperatures, ranging from 50°C to 150°C. google.com A molar excess of sodium hypochlorite is required, with a 3 to 4-fold molar excess being most preferable to drive the reaction to completion. google.com The process is advantageous as it operates in a single aqueous phase and avoids the use of heavy metal catalysts, which simplifies product purification and reduces waste disposal costs. google.com After the oxidation is complete, the resulting sulfobenzoic acid can be precipitated by acidifying the reaction mixture. google.com While this specific method has been detailed for other isomers, its principles are applicable to the oxidation of the methyl group in the synthesis of various sulfobenzoic acids.

Considerations for Nitric Acid Oxidation in Related Systems

The oxidation of a methyl group to a carboxylic acid on an aromatic ring bearing a sulfonic acid group is a key transformation for synthesizing compounds like this compound from a toluenesulfonic acid precursor. The use of nitric acid as an oxidant in such systems requires careful consideration of reaction conditions to achieve the desired product and minimize side reactions.

In processes involving related compounds, such as the oxidation of para-toluene sulfonic acid to para-sulfobenzoic acid, the reaction can be carried out by forming a homogeneous solution of the sulfonic acid with nitric acid in a closed, acid-resistant pressure vessel. google.com The temperature is elevated to initiate the oxidation, which can then proceed rapidly, leading to a significant rise in temperature and the development of superatmospheric pressure. google.com For example, heating a solution of para-toluene sulfonic acid, water, and nitric acid to 160°C can initiate a reaction that completes within minutes. google.com Similarly, the oxidation of ortho-toluene sulfonic acid can be achieved by heating to around 145°C, reaching a maximum pressure of 40 kilograms/square centimeter. google.com

A significant consideration in these oxidations is the potential for competing nitration of the aromatic ring, which can lead to the formation of nitro-sulfobenzoic acid by-products. google.com The presence of the nitro group on the aromatic ring can also influence subsequent reactions; under certain conditions, the nitro group can act as an internal oxidant for the methyl group. sciencemadness.org The reaction can also be facilitated by using other oxidants, such as air, oxygen, nitrates, or nitrogen oxides, in conjunction with nitric acid. google.com

Mechanochemical Approaches for Sulfonation

Mechanochemistry, particularly high-speed ball milling (HSBM), presents a facile and solvent-free alternative for the synthesis of aromatic sulfonic acids. researchgate.netresearchgate.net This approach avoids the use of harsh solvents and can be more environmentally benign and cost-effective than traditional methods.

A series of aromatic sulfonic acids have been successfully synthesized by subjecting arenes and sodium bisulfate monohydrate (NaHSO₄·H₂O) to high-speed ball milling in the presence of phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.net The reaction is believed to proceed via the in situ generation of sulfuric acid, which then acts as the sulfonating agent. researchgate.netresearchgate.netresearchgate.net This method has been applied to various substituted arenes, demonstrating its versatility. researchgate.net However, in some cases, the formation of diaryl sulfone by-products has been observed. researchgate.netresearchgate.net The technique is noted for being operationally simple and can be performed safely on a larger scale. researchgate.net

The efficiency and product distribution of mechanochemical sulfonation are highly dependent on the reaction parameters. Key variables that require optimization include the frequency of milling, the duration of the reaction, and the weight ratio of the milling balls to the reactants. researchgate.net Studies have shown that these factors significantly influence the conversion of the starting material and the yield of the desired sulfonic acid versus the diaryl sulfone by-product. researchgate.net

For instance, optimizing the reaction frequency and time is crucial for maximizing the yield. researchgate.net The table below summarizes findings from a study on the mechanochemical sulfonation of various arenes, illustrating the impact of reaction conditions on product yields.

Table 1: Research Findings on the Optimization of Mechanochemical Sulfonation

Starting Arene Reaction Time (h) Frequency (Hz) Conversion (%) Sulfonic Acid Yield (%) Diaryl Sulfone Yield (%)
Naphthalene (B1677914) 3 28 100 61 27
1-Methoxynaphthalene 3 28 100 57 32
1-Fluoronaphthalene 3 28 100 59 31

| Biphenyl | 3 | 28 | 60 | 60 (100% of converted) | 0 |

Data derived from a study on the mechanochemical sulfonation of aromatic compounds using NaHSO₄·H₂O/P₂O₅. The study found that for some substrates, the diaryl sulfone was a significant by-product. researchgate.net

Derivations from Other Sulfonated Aromatic Building Blocks

The synthesis of this compound can also be envisioned through the chemical modification of other pre-functionalized aromatic compounds. These precursors already contain some of the necessary functional groups, providing alternative and potentially more efficient synthetic routes.

4-Chloro-3-sulfobenzoic acid serves as a potential precursor. This compound can be prepared from 4-chlorobenzoic acid via reaction with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid. google.com Subsequent hydrolysis of the chlorosulfonyl group (-SO₂Cl) yields the corresponding sulfonic acid, 4-chloro-3-sulfobenzoic acid. rsc.org The synthesis of 4-chloro-3-sulfobenzoic acid can also be achieved from 2-amino-5-methyl-benzenesulfonic acid (AMBSA) via a diazotization reaction followed by a Sandmeyer-type reaction with a copper(I) chloride catalyst. rsc.org While the direct conversion of the chloro-substituent to a methyl group on this specific framework is not detailed, such transformations are known in organic synthesis, making 4-chloro-3-sulfobenzoic acid a plausible starting point for a multi-step synthesis.

2-Amino-5-methyl-benzenesulfonic acid (AMBSA), also known as 4-aminotoluene-3-sulfonic acid, is a versatile aromatic building block used in the synthesis of various complex molecules. ontosight.airsc.org Its chemical structure, featuring an amino group, a methyl group, and a sulfonic acid group, allows for diverse chemical modifications. ontosight.ai

A common and powerful strategy involves the diazotization of the amino group. rsc.orgrsc.org This process converts the -NH₂ group into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be replaced by a wide variety of nucleophiles. This approach has been successfully used to synthesize 4-methyl-1,2-benzenedisulfonic acid (BMDSA). rsc.org The synthesis starts with the diazotization of AMBSA at low temperatures (2–4 °C) using sodium nitrite (B80452) (NaNO₂) and hydrochloric acid, followed by a nucleophilic substitution of the diazo group with sulfur dioxide (SO₂). rsc.org This established reactivity highlights the potential of AMBSA as a starting material for syntheses related to this compound, where the amino group could be strategically replaced.

Mechanistic Investigations of Formation Reactions

Elucidation of Electrophilic Aromatic Substitution Mechanisms in Sulfonation

The introduction of the sulfonic acid group (–SO₃H) onto the aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The sulfonation of toluene (B28343) is a well-studied process that serves as a relevant model for understanding the formation of the sulfonic acid moiety in 4-methyl-3-sulfobenzoic acid. spegroup.ru

The actual electrophile in sulfonation is often sulfur trioxide (SO₃), which can be used directly or generated in situ from concentrated sulfuric acid. chemistrysteps.comexiraso.com The reaction is initiated by the attack of the aromatic π-electron system on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comminia.edu.eg This step is typically the rate-determining step of the reaction. aakash.ac.in Subsequently, a base (often HSO₄⁻ or water) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring. masterorganicchemistry.com

A noteworthy characteristic of sulfonation is its reversibility. chemistrysteps.comstackexchange.com Heating a sulfonated aromatic compound in the presence of dilute acid can lead to desulfonation, where the sulfonic acid group is removed. vaia.com This reversibility can be exploited in synthesis to direct other substituents to specific positions. chemistrysteps.com

The position of the incoming sulfonic acid group is dictated by the directing effects of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

Methyl Group: The methyl group (–CH₃) is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org It is also an ortho-, para-director. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during attack at the ortho and para positions. libretexts.org Consequently, the sulfonation of toluene primarily yields a mixture of o-toluenesulfonic acid and p-toluenesulfonic acid. libretexts.org

Carboxyl Group: The carboxylic acid group (–COOH) is a deactivating group, making the aromatic ring less reactive towards electrophiles. It is a meta-director. This is because the carboxyl group is electron-withdrawing, destabilizing the carbocation intermediates at the ortho and para positions more than at the meta position.

In the synthesis of this compound, if p-toluic acid is the starting material, the directing effects of both the methyl and carboxyl groups must be considered. The methyl group directs ortho and para, while the carboxyl group directs meta. In this specific case, the sulfonic acid group is introduced at the position ortho to the methyl group and meta to the carboxyl group.

While electronic effects are primary in determining regioselectivity, steric hindrance also plays a significant role in the distribution of isomeric products. chemistrysteps.com Bulky substituents on the aromatic ring can hinder the approach of the electrophile to the adjacent (ortho) positions. msu.edu

In the sulfonation of toluene, the less sterically hindered para position is generally favored over the ortho position, especially with a bulky electrophile like the SO₃H group. aakash.ac.inquora.com This leads to p-toluenesulfonic acid being the major product under many conditions. quora.com Increasing the reaction temperature can also favor the formation of the thermodynamically more stable para isomer. thecatalyst.org

The table below illustrates the typical isomer distribution for the sulfonation of toluene under specific conditions.

IsomerPercentage at 0 °CPercentage at 100 °C
o-toluenesulfonic acid43%13%
m-toluenesulfonic acid4%8%
p-toluenesulfonic acid53%79%

This table presents illustrative data on the effect of temperature on the isomer distribution in the sulfonation of toluene.

Reaction Kinetics and Thermodynamic Aspects of Sulfonation Processes

The sulfonation of aromatic compounds is a complex process with both kinetic and thermodynamic controls influencing the final product distribution. thecatalyst.org Aromatic sulfonation is a reversible reaction, which distinguishes it from many other electrophilic aromatic substitutions. stackexchange.comscribd.com

At lower temperatures, the reaction is under kinetic control, meaning the product that is formed fastest will predominate. thecatalyst.org In the case of naphthalene (B1677914) sulfonation, the 1-sulfonic acid is the kinetic product. stackexchange.com At higher temperatures, the reaction is under thermodynamic control, and the more stable product will be favored as the reversibility of the reaction allows for equilibrium to be established. stackexchange.comthecatalyst.org For naphthalene, the 2-sulfonic acid is the more stable thermodynamic product due to reduced steric interactions. stackexchange.com

The kinetics of sulfonation are influenced by several factors, including the concentration of the sulfonating agent, reaction temperature, and the nature of the solvent. slideshare.netacs.org The reaction can be highly exothermic, especially when using potent sulfonating agents like sulfur trioxide. scribd.com

Mechanistic Pathways of Carboxylic Acid Group Formation via Oxidation

The carboxylic acid group in this compound is formed through the oxidation of a methyl group. A common starting material for this transformation is p-xylene (B151628), which can be oxidized to terephthalic acid. acs.org The oxidation of alkylbenzenes typically proceeds via a free-radical chain reaction mechanism. mdpi.com

In the commercially significant AMOCO process for producing terephthalic acid from p-xylene, the reaction is catalyzed by cobalt and manganese salts and promoted by a bromine source in an acetic acid solvent. acs.orgmdpi.com The mechanism involves the generation of a benzyl (B1604629) radical through hydrogen abstraction from the methyl group. acs.org This radical then reacts with oxygen to form a peroxy radical, which can subsequently be converted to a hydroperoxide. The decomposition of the hydroperoxide, facilitated by the metal catalysts, leads to the formation of an aldehyde and then ultimately the carboxylic acid. acs.org

The oxidation of p-toluic acid to terephthalic acid is a key step in some processes. acs.org This step is often more challenging than the initial oxidation of p-xylene due to the deactivating effect of the existing carboxylic acid group. acs.org

Role of Solvents and Temperature in Synthetic Yields and Purity

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and purity of the final product in both sulfonation and oxidation reactions.

In sulfonation, the reaction is often carried out using an excess of sulfuric acid which also acts as the solvent. google.com The use of other solvents like dichloromethane (B109758) or nitromethane (B149229) has also been reported. cdnsciencepub.com The polarity of the solvent can influence the reaction rate. researchgate.net Temperature plays a crucial role in controlling the product distribution in sulfonation. For instance, in the sulfonation of toluene, lower temperatures favor the formation of the ortho isomer to a greater extent, while higher temperatures lead to a higher proportion of the thermodynamically more stable para isomer. researchgate.net Precise temperature control is essential to manage the highly exothermic nature of the reaction and prevent the formation of by-products like sulfones. researchgate.netdicp.ac.cn

In the oxidation of alkylaromatics, solvents like acetic acid are commonly used. acs.org The temperature is a key factor in determining the reaction rate and selectivity. For example, the liquid-phase oxidation of p-xylene is typically carried out at temperatures between 150 and 210 °C. acs.org In the sulfonation of polymers like poly(ether ether ketone), the casting solvent and subsequent thermal treatment temperatures have a profound effect on the properties of the resulting material. torvergata.it The reaction temperature also affects the sulfonation of activated carbon, with higher temperatures generally leading to a higher content of sulfonic acid groups. frontiersin.org

The table below summarizes the impact of reaction conditions on the formation of this compound.

Reaction StepParameterEffect on Yield and Purity
Sulfonation TemperatureInfluences isomer distribution (kinetic vs. thermodynamic control). thecatalyst.org
SolventAffects reaction rate and can help control exothermicity. researchgate.net
Oxidation TemperatureHigher temperatures increase reaction rate but can lead to side reactions. acs.org
SolventAcetic acid is a common solvent that facilitates the reaction. acs.org

Chemical Transformations and Derivative Chemistry of 4 Methyl 3 Sulfobenzoic Acid

Esterification Reactions

The carboxylic acid functionality of 4-methyl-3-sulfobenzoic acid can readily undergo esterification. This reaction typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. thieme-connect.dethieme-connect.dewikipedia.org The process is a reversible equilibrium-driven reaction known as Fischer-Speier esterification. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.

A general scheme for the esterification is as follows:

Reactants : this compound and an alcohol (R-OH).

Catalyst : Strong acid (e.g., H₂SO₄).

Product : An alkyl 4-methyl-3-sulfobenzoate.

While specific examples for the esterification of this compound are not extensively detailed in the provided literature, the principles of Fischer esterification are well-established for carboxylic acids. wikipedia.org The reaction would yield the corresponding ester, with the sulfonic acid group remaining intact under typical esterification conditions.

Formation of Amides and Sulfamoyl Derivatives

This compound possesses two functional groups, the carboxylic acid and the sulfonic acid, that can be converted into amide derivatives.

Carboxamides: The carboxylic acid group can be converted into a carboxamide by reaction with an amine. This conversion is often not achieved by direct reaction due to the acidic nature of the carboxylic acid and the basicity of the amine. nih.gov A more common approach involves first activating the carboxylic acid, for example, by converting it into an acid chloride, and then reacting it with the desired amine. Another method uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and the amine. nih.gov

Sulfamoyl Derivatives (Sulfonamides): A key derivative of this compound is 4-methyl-3-sulfamoyl-benzoic acid amide. lookchem.com The synthesis of such sulfamoyl derivatives typically proceeds via a two-step process starting from a related compound, 4-methylbenzoic acid (p-toluic acid).

Chlorosulfonation : 4-Methylbenzoic acid is treated with chlorosulfonic acid. This introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the 3-position, to yield 3-(chlorosulfonyl)-4-methylbenzoic acid.

Amination : The resulting sulfonyl chloride is then reacted with an amine (e.g., ammonia (B1221849) to form a primary sulfonamide, or a primary/secondary amine to form a substituted sulfonamide) to form the sulfonamide bond.

The synthesis of a related compound, 3-(ethylsulfamoyl)-4-methylbenzoic acid, illustrates this process, where 3-(chlorosulfonyl)-4-methylbenzoic acid is reacted with ethylamine.

Reaction Step Reagents Typical Conditions Intermediate/Product
Chlorosulfonation4-Methylbenzoic acid, Chlorosulfonic acidHeating at 80–140 °C for 2–6 hours3-(Chlorosulfonyl)-4-methylbenzoic acid
Amination3-(Chlorosulfonyl)-4-methylbenzoic acid, Amine (e.g., Ethylamine)Room temperature, 2-4 hours3-(Alkylsulfamoyl)-4-methylbenzoic acid

Table 1: General synthetic steps for sulfamoyl derivatives of 4-methylbenzoic acid.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various chemical transformations beyond esterification and amide formation.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride (benzoyl chloride) derivative by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.org This transformation is a crucial step for synthesizing esters and amides under milder conditions than direct Fischer esterification or amidation. For example, 3-(ethylsulfamoyl)-4-methylbenzoic acid can be converted to its benzoyl chloride by refluxing with thionyl chloride.

Reduction to Alcohols: Although specific literature for this compound is scarce, carboxylic acids can generally be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the -COOH group to a -CH₂OH group, yielding (4-methyl-3-sulfophenyl)methanol. The sulfonic acid group is generally resistant to reduction by LiAlH₄.

Reactions Involving the Sulfonic Acid Functionality

The sulfonic acid group also offers pathways for chemical modification.

Conversion to Sulfonyl Chlorides: As mentioned in section 4.2, the sulfonic acid group can be converted into a sulfonyl chloride. This is typically achieved through chlorosulfonation of the parent aromatic ring (e.g., p-toluic acid) using chlorosulfonic acid. If starting from this compound itself, reagents like phosphorus pentachloride (PCl₅) or thionyl chloride could potentially be used, although this can be complicated by the presence of the carboxylic acid group. rsc.org The resulting sulfonyl chloride is a key intermediate for synthesizing sulfonamides and sulfonate esters.

Desulfonation: The sulfonation of aromatic compounds is a reversible reaction. scribd.com The sulfonic acid group can be removed from the aromatic ring by heating the sulfonic acid in the presence of an aqueous acid, often with steam. The ease of desulfonation depends on the other substituents on the ring. For instance, 2,4,6-trimethylbenzenesulfonic acid undergoes desulfonation at a lower temperature (100 °C) compared to 4-methylbenzenesulfonic acid (186 °C). scribd.com This suggests that this compound could potentially be desulfonated under forcing acidic conditions.

Potential for Further Aromatic Ring Functionalization

The position of any further electrophilic aromatic substitution on the ring of this compound is directed by the existing substituents.

The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions relative to it.

The carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups are both deactivating and direct incoming electrophiles to the meta position relative to them.

In this compound, the positions on the ring are:

Position 1: -COOH

Position 2: H

Position 3: -SO₃H

Position 4: -CH₃

Position 5: H

Position 6: H

Synthesis of Related Sulfobenzoic Acid Isomers and Analogues

The synthesis of various isomers and analogues of sulfobenzoic acids has been reported, often involving sulfonation of a substituted toluene (B28343) or benzoic acid, or oxidation of a toluenesulfonic acid.

Isomer/Analogue Synthetic Method Starting Material(s) Key Reagents
2,5-Dimethylbenzenesulfonic acidDirect sulfonation of p-xylene (B151628). thieme-connect.dethieme-connect.dep-XyleneConcentrated H₂SO₄
4-Sulfobenzoic acidOxidation of 4-methylbenzenesulfonic acid. researchgate.net4-Methylbenzenesulfonic acidKMnO₄
2-(Nitro)-4-sulfobenzoic acidOxidation of the corresponding toluenesulfonic acid. google.com2-Nitro-4-toluenesulfonic acidSodium hypochlorite (B82951)
4-Chloro-3-sulfobenzoic acidDiazotization of 2-amino-5-methyl-benzenesulfonic acid followed by a Sandmeyer-type reaction. rsc.orgrsc.org2-Amino-5-methyl-benzenesulfonic acidNaNO₂, HCl, Cu₂Cl₂
3,4-Disulfobenzoic acidOxidation of the methyl group of 4-methyl-1,2-benzenedisulfonic acid. rsc.org4-Methyl-1,2-benzenedisulfonic acidKMnO₄

Table 2: Synthesis of selected isomers and analogues of sulfobenzoic acids.

One notable synthesis is the preparation of 2-(substituted)-4-sulfobenzoic acids by the oxidation of 2-(substituted)-4-toluenesulfonic acids using sodium hypochlorite, which proceeds in a single aqueous phase without the need for a metal catalyst. google.com Another versatile route involves the diazotization of aminobenzenesulfonic acids, which can then be converted to various other substituted sulfobenzoic acids. rsc.orgrsc.org For example, 4-chloro-3-sulfobenzoic acid can be synthesized from 2-amino-5-methyl-benzenesulfonic acid. rsc.orgrsc.org

Catalytic Applications in Organic Synthesis

4-Methyl-3-sulfobenzoic Acid as a Brønsted Acid Catalyst

As a Brønsted acid, this compound can donate a proton to a substrate, a fundamental step in many acid-catalyzed reactions. The presence of the strongly acidic sulfonic acid group (−SO₃H) is the primary driver of its catalytic prowess. wikipedia.org Sulfonic acids are known to be effective catalysts for a range of reactions, including esterifications, condensations, and multicomponent reactions. mdpi.comorientjchem.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. researchgate.net Sulfonic acid-based catalysts have demonstrated significant utility in promoting these complex transformations. mdpi.comscielo.br For instance, task-specific ionic liquids functionalized with sulfonic acid groups have been successfully employed as recyclable catalysts for Biginelli and Hantzsch reactions. researchgate.netscielo.br

Given that 4-sulfobenzoic acid (p-sulfobenzoic acid) is a known catalyst for such reactions, it is reasonable to infer that this compound would exhibit similar, if not enhanced, catalytic activity. nih.gov The dual acidic sites (sulfonic and carboxylic) could potentially offer synergistic effects. The methyl group might also influence solubility and electronic properties, further modulating its catalytic behavior. These catalysts are particularly effective in synthesizing nitrogen- and oxygen-based heterocycles. researchgate.net

Below is a table showcasing examples of multicomponent reactions where sulfonic acid catalysts, analogous to this compound, have been effectively used.

Multicomponent ReactionCatalyst TypeTypical ProductsReference
Biginelli Reaction Sulfonic acid-functionalized ionic liquidDihydropyrimidinones (DHPMs) scielo.br
Hantzsch Reaction Sulfonic acid-functionalized ionic liquid1,4-Dihydropyridines (1,4-DHPs) researchgate.net
Synthesis of 2H-indazolo[2,1-b]phthalazinetriones Nano-SiO₂ supported acidic ionic liquidFused heterocyclic compounds scielo.br
Synthesis of Sulfonic Esters Copper-catalyzed with DABSOAryl sulfonic esters rsc.orgacs.org

This table is interactive. You can sort and filter the data.

The catalytic activity of a Brønsted acid catalyst is directly related to its acid strength. Sulfonic acids are strong organic acids, which translates to high catalytic efficiency. wikipedia.orgorientjchem.org The catalytic performance of solid acid catalysts like sulfonated mesoporous silica (B1680970) has been shown to be very effective in reactions like Friedel-Crafts alkylation. acs.org For example, a sulfonic acid-functionalized mesoporous silica catalyst demonstrated high conversion rates and could be reused multiple times with only a minor decrease in efficiency. acs.org

Selectivity in reactions catalyzed by this compound would be influenced by the steric and electronic environment around the catalytic site. The presence of the methyl group ortho to the sulfonic acid and meta to the carboxylic acid could impose steric constraints, potentially leading to higher regioselectivity or stereoselectivity in certain reactions compared to the less hindered 4-sulfobenzoic acid. The interplay between the two acidic functional groups could also provide unique selectivity profiles. For instance, in the acylation of diols, the surface properties of sulfonic acid-functionalized catalysts were found to be crucial in determining chemoselectivity. rsc.org

Role of the Sulfonic Acid Moiety in Enhancing Catalytic Efficiency

The sulfonic acid group is the cornerstone of the catalytic activity of this compound. Its primary role is to act as a proton source. In a typical acid-catalyzed mechanism, such as the acetalization of a carbonyl compound, the proton from the sulfonic acid moiety protonates the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This activation is crucial for driving the reaction forward at a reasonable rate.

The efficiency of sulfonic acid catalysts has been demonstrated in numerous transformations:

Esterification: They catalyze the reaction between carboxylic acids and alcohols to form esters, a fundamental process in biodiesel production. mdpi.comfrontiersin.org

Acetalization: They are used to protect carbonyl groups or to produce valuable chemicals like solketal (B138546) from glycerol. nih.govnih.gov

Condensation Reactions: They facilitate various condensation reactions to synthesize complex heterocyclic structures. mdpi.comscielo.br

The strong acidity of the sulfonic group ensures a high concentration of protonated intermediates, thereby accelerating the reaction rate compared to weaker acid catalysts. nih.gov

Organocatalytic Systems Utilizing Sulfonated Aromatic Acids

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing a "greener" alternative to metal-based catalysts. acs.org Sulfonated aromatic acids like this compound are prime examples of Brønsted acid organocatalysts. nih.gov

These metal-free catalysts are advantageous due to their generally lower toxicity, ease of handling, and reduced environmental impact. orientjchem.org Systems based on sulfonic acids have been successfully applied in a wide array of reactions. For example, methane (B114726) sulfonic acid is considered an environmentally benign catalyst for transformations like the synthesis of chromenes and flavanones. orientjchem.orgresearchgate.net Similarly, graphene functionalized with sulfonic acid groups has shown exceptional activity and reusability in producing biofuels and other high-value chemicals. nih.gov The use of this compound would align with these principles, offering a solid, potentially recyclable organocatalyst for industrial and laboratory-scale synthesis.

Investigation of Catalyst Reusability and Stability

A key advantage of heterogeneous or solid-phase catalysts is their potential for recovery and reuse, which is critical for sustainable and cost-effective industrial processes. mdpi.comacs.org While specific studies on the reusability of this compound are not extensively documented, its solid nature suggests it can be recovered from reaction mixtures by simple filtration.

The stability and reusability of sulfonic acid catalysts have been widely investigated, particularly when they are immobilized on solid supports like silica, titania, or magnetic nanoparticles. mdpi.comfrontiersin.orgtandfonline.commdpi.com These studies provide a framework for how the performance of this compound could be evaluated. Typically, after a reaction cycle, the catalyst is separated, washed, dried, and then used in a subsequent run under identical conditions. The product yield or conversion is measured for each cycle to assess any loss in catalytic activity.

The table below presents reusability data for various solid sulfonic acid catalysts, illustrating their stability over multiple cycles. It is anticipated that this compound would exhibit similar robust performance.

CatalystReactionNumber of CyclesFinal Yield/ConversionReference
MSN-SO₃H (Sulfonic acid-functionalized mesoporous silica) Friedel–Crafts Alkylation878% acs.org
Fe₃O₄@OS-SO₃H (Magnetic nanocatalyst) Esterification7>90% frontiersin.org
TiO₂-Pr-SO₃H Multicomponent heterocycle synthesisSeveralMinor loss in activity mdpi.com
1,3-disulfonic acid benzimidazolium chloride (Ionic Liquid) Biginelli Reaction590-95% scielo.br
Sulfonic acid functionalized PMO Glycerol Acetylation5Retained activity mdpi.com

This table is interactive. You can sort and filter the data.

The main challenges to stability are often the leaching of the acidic groups into the reaction medium and thermal degradation at high temperatures. mdpi.com However, many supported sulfonic acid catalysts show high stability with negligible leaching, making them highly effective for repeated use. frontiersin.orgtandfonline.com

Coordination Chemistry and Supramolecular Assemblies

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Sulfobenzoate Ligands

The assembly of metal ions with organic linkers like 4-M-3-SBA leads to the formation of coordination polymers, which are extended networks of repeating coordination entities. While the term Metal-Organic Framework (MOF) often implies a porous structure, it is a subclass of coordination polymers. Research into sulfobenzoate ligands, including isomers like 2-, 3-, and 4-sulfobenzoate, has shown they are highly effective in creating diverse structural assemblies. nih.govresearchgate.netiucr.orgacs.org

A study involving 4-Methyl-3-sulfobenzoic acid specifically reported the synthesis of d¹⁰ metal coordination polymers, highlighting its utility in this area. Hydrothermal reactions of 4-M-3-SBA with zinc(II) and cadmium(II) salts in the presence of various N-donor co-ligands (such as 1,10-phenanthroline (B135089) and 2,2'-bipyridine) yielded a series of novel coordination polymers. These studies demonstrate that 4-M-3-SBA can act as a versatile building block for multidimensional supramolecular architectures.

The design of networks using sulfobenzoate ligands is guided by several key principles:

Functionality of the Ligand: As a trifunctional ligand (carboxylate, sulfonate, and methyl group), 4-M-3-SBA offers multiple interaction sites. The carboxylate and sulfonate groups can coordinate to metal centers, while also acting as hydrogen bond acceptors and donors.

Coordination Geometry of the Metal Ion: The choice of the metal ion is crucial. Ions like Zn(II) and Cd(II) have flexible coordination geometries (e.g., tetrahedral, octahedral), which allows for the formation of diverse network topologies. rsc.orgacs.orgresearchgate.netnih.gov d¹⁰ metal ions like Ag(I) often form linear or T-shaped geometries, leading to different structural outcomes like 1D chains or ladders. acs.orgsci-hub.se

Role of Co-ligands: The introduction of auxiliary N-donor ligands (e.g., bipyridines) can significantly influence the final structure by occupying coordination sites on the metal, altering the dimensionality of the network, and participating in non-covalent interactions like π-π stacking.

Reaction Conditions: Factors such as pH, temperature, and solvent system can affect the deprotonation state of the ligand and the kinetics of crystal growth, sometimes leading to the formation of different structural isomers (polymorphs).

The sulfonate and carboxylate groups of sulfobenzoate ligands can adopt various coordination modes, which dictates the connectivity and dimensionality of the resulting framework. In complexes synthesized with 4-M-3-SBA and related ligands, both functional groups are observed to participate in coordination.

The crystal structures of coordination polymers derived from 4-M-3-SBA reveal complex three-dimensional networks. For instance, a Zn(II) complex with 4-M-3-SBA and a bipyridyl-type co-ligand forms a 3D supramolecular structure built from 2D layers connected by hydrogen bonds. In this structure, the 4-M-3-SBA ligand bridges zinc centers, with its carboxylate group adopting a monodentate coordination mode and the sulfonate group remaining uncoordinated but active in hydrogen bonding.

The coordination modes observed for sulfobenzoate ligands in general are diverse, as summarized in the table below.

Functional GroupCoordination ModeDescription
Carboxylate MonodentateOne oxygen atom coordinates to a single metal center.
Bidentate ChelatingBoth oxygen atoms coordinate to the same metal center.
Bidentate BridgingEach oxygen atom coordinates to a different metal center, bridging them.
Sulfonate MonodentateOne oxygen atom coordinates to a single metal center. acs.org
Bidentate BridgingTwo oxygen atoms coordinate to two different metal centers.
Tridentate BridgingThree oxygen atoms coordinate to multiple metal centers.

Analysis of Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are a dominant force in directing the supramolecular assembly of sulfobenzoate-based structures. The -COOH and -SO₃H groups are excellent hydrogen bond donors, and their deprotonated forms (-COO⁻ and -SO₃⁻) are excellent acceptors.

In the crystal structures of 4-M-3-SBA coordination polymers, extensive hydrogen bonding networks are observed. These interactions link different components—coordinated ligands, metal centers, co-ligands, and solvent molecules (often water)—into higher-dimensional superstructures. researchgate.net For example, O-H···O hydrogen bonds between the uncoordinated sulfonate oxygen atoms and coordinated water molecules are common, effectively linking adjacent polymeric chains or layers into robust 3D frameworks. The protonated carboxylate groups can also form strong hydrogen bonds. researchgate.net

Co-crystallization Studies with Organic Molecules

Co-crystallization involves combining two or more different molecules in a crystal lattice through non-covalent interactions, without forming coordination bonds to a metal. While specific co-crystallization studies involving this compound are not widely reported, research on related aromatic sulfonic acids provides insight into the expected behavior.

Aromatic sulfonic acids are effective co-formers due to their strong hydrogen-bonding capabilities. They readily form co-crystals with N-donor compounds like pyridines or imidazoles. The primary interaction is typically a robust hydrogen bond between the acidic sulfonyl group and the basic nitrogen atom of the co-former. This often results in proton transfer, forming a sulfonate anion and a protonated N-heterocycle. These charged species then assemble into predictable patterns, or synthons, which are further organized by other non-covalent interactions.

Exploration of Non-Covalent Interactions in Self-Assembly Processes

Beyond the primary coordination and hydrogen bonds, weaker non-covalent interactions play a crucial role in the self-assembly and stabilization of the final crystalline architecture. These include:

C-H···O and C-H···π Interactions: The hydrogen atoms on the methyl group and the benzene (B151609) ring can interact with oxygen atoms (from sulfonate or carboxylate groups) or the electron cloud of adjacent aromatic rings. These interactions help to direct the precise three-dimensional arrangement of the molecules. acs.org

van der Waals Forces: These non-specific attractive forces between molecules are essential for dense packing in the crystal lattice.

The interplay of these varied interactions governs the complex process of molecular recognition and self-assembly, leading to the formation of well-defined, stable supramolecular structures.

Impact of Molecular Conformation on Supramolecular Organization

The final supramolecular structure is highly sensitive to the conformation of its molecular components. For this compound, the orientation of the carboxylate and sulfonate groups relative to the benzene ring can vary. The presence of the methyl group at the 4-position can also introduce steric effects, influencing how the ligands can approach each other and the metal centers.

This steric influence can prevent certain packing arrangements and favor others, thereby acting as a "structure-directing" agent. For example, the methyl group may hinder the formation of a perfectly planar layered structure, potentially leading to helical or other more complex 3D topologies. The conformation adopted by the ligand within the crystal lattice is ultimately a result of a delicate balance between maximizing strong coordination and hydrogen bonds while minimizing steric repulsion, all of which are influenced by the intrinsic shape of the 4-M-3-SBA molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer complementary information for a complete structural assignment of 4-Methyl-3-sulfobenzoic acid.

The ¹H and ¹³C NMR spectra provide essential information for confirming the presence of the key structural motifs within this compound: a methyl group, a trisubstituted benzene (B151609) ring, and two acidic protons (from the carboxylic and sulfonic acid groups).

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons. The acidic protons of the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups are also observable, though their chemical shifts can be broad and highly dependent on the solvent and concentration. Based on data from analogous compounds like 4-methyl-1,2-benzenedisulfonic acid and 3,4-disulfobenzoic acid, the expected chemical shifts can be predicted. rsc.org The methyl group protons would appear as a sharp singlet, while the aromatic protons would exhibit a characteristic splitting pattern (doublets and a doublet of doublets) due to their coupling relationships.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. This includes one methyl carbon, six aromatic carbons (three protonated and three quaternary), and one carboxylic carbon. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonic acid and carboxylic acid groups. Data from similar structures, such as 4-methyl-1,2-benzenedisulfonic acid, helps in assigning these resonances. rsc.org

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.6~20
C1-COOH-~168-172
C2-H~8.6~130-133
C3-SO₃H-~140-144
C4-CH₃-~138-142
C5-H~7.9~128-131
C6-H~8.1~132-135
-COOHBroad, ~12-14-
-SO₃HBroad, ~10-12-

2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms, confirming the substitution pattern on the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-5 and H-6, and between H-6 and H-2, confirming their positions relative to each other on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals for the methyl group, H-2, H-5, and H-6 to their corresponding carbon signals (C-4, C-2, C-5, and C-6, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton, especially around quaternary carbons. columbia.edunih.gov Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to the aromatic carbons C-3, C-4, and C-5.

Correlations from the aromatic proton H-2 to the carboxylic carbon (C-1) and carbons C-3 and C-6.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Together, these 2D NMR techniques provide irrefutable evidence for the 1,2,4-trisubstituted pattern of the benzene ring and the precise placement of the methyl, carboxyl, and sulfonyl functional groups. ustc.edu.cn

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition. For this compound, the molecular formula is C₈H₈O₅S. guidechem.com HRMS would be used to verify this by comparing the experimentally measured accurate mass to the theoretical exact mass.

Table of Molecular Formula and Mass Data

Property Value
Molecular Formula C₈H₈O₅S
Molecular Weight 216.21 g/mol

An experimental HRMS measurement matching the theoretical exact mass of 216.00900 Da would provide strong validation for the molecular formula C₈H₈O₅S. guidechem.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This provides valuable structural information. This compound can itself be analyzed, or it can be used as a derivatizing agent to improve the analysis of other molecules, such as peptides or lipids. nih.govoup.com

When subjected to MS/MS analysis, the [M-H]⁻ ion of this compound (m/z 215) would be expected to undergo characteristic fragmentation. Studies on sulfobenzoic acid isomers have shown key fragmentation pathways that are instrumental in their differentiation. researchgate.net

Expected Fragmentation Pathways:

Loss of H₂O (18 Da): A common initial loss from the acidic protons.

Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation for benzoic acids, which would lead to a fragment ion at m/z 171. researchgate.net

Loss of SO₂ (64 Da): Cleavage of the C-S bond can result in the loss of sulfur dioxide, producing a fragment at m/z 151. researchgate.net

Loss of SO₃ (80 Da): Loss of sulfur trioxide is another primary fragmentation pathway for sulfonic acids.

The unique fragmentation pattern generated in the MS/MS spectrum serves as a molecular fingerprint, aiding in the structural confirmation and differentiation from its isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. The spectrum for this compound will be dominated by vibrations from the carboxylic acid, sulfonic acid, and substituted aromatic ring moieties. Data from analogous compounds such as 4-methyl-3-nitrobenzoic acid and p-toluenesulfonic acid provide a basis for assigning the expected vibrational frequencies. oup.comnih.govresearchgate.net

Table of Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH) O-H stretch (broad) 2500-3300
C=O stretch 1680-1720
C-O stretch 1210-1320
O-H bend 1350-1440
Sulfonic Acid (-SO₃H) O-H stretch (broad) 2800-3200
S=O asymmetric stretch 1340-1350
S=O symmetric stretch 1150-1165
S-O stretch 1030-1060
Aromatic Ring C-H stretch 3000-3100
C=C stretch (in-ring) 1450-1600
C-H out-of-plane bend 800-900

X-ray Diffraction (XRD)

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials, providing fundamental insights into atomic arrangement and phase purity.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline compound at the atomic level. While a specific, publicly available crystal structure determination for this compound is not prevalent, the application of this technique to analogous molecules like 4-Methyl-3,5-dinitrobenzoic acid and silver 3-sulfobenzoic acid provides a clear framework for the expected outcomes. iucr.orgresearchgate.net

The analysis would involve growing a suitable single crystal of this compound, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined.

Detailed Research Findings:

Molecular Geometry: SC-XRD would provide exact measurements of bond lengths (e.g., C-C, C=O, C-S, S=O), bond angles, and torsion angles within the molecule. This data confirms the substitution pattern on the benzene ring and reveals the conformations of the carboxylic acid and sulfonic acid functional groups relative to the ring.

Below is a table representing the type of crystallographic data that would be obtained from a single-crystal XRD experiment.

ParameterDescriptionExample Data (Hypothetical)
Crystal SystemThe symmetry system of the unit cell.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions (a, b, c)The lengths of the unit cell axes.a = 6.0 Å, b = 8.6 Å, c = 15.5 Å
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.α = 90°, β = 95°, γ = 90°
Hydrogen Bond (O-H···O) LengthDistance between donor and acceptor atoms in a hydrogen bond.2.65 Å

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is an essential technique for analyzing a bulk, polycrystalline sample to verify its phase identity and purity. The process involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phase.

Detailed Research Findings: The primary application of PXRD in the context of this compound is for quality control and phase verification. researchgate.netresearchgate.net An experimental PXRD pattern of a synthesized batch would be compared against a simulated pattern generated from single-crystal XRD data. A match between the peak positions and relative intensities of the experimental and simulated patterns confirms that the bulk material consists of the correct crystalline phase. researchgate.netresearchgate.net Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of a crystalline impurity or a different polymorphic form.

The following table illustrates how PXRD data is typically presented.

Position [°2θ]Intensity [%]
15.2100.0
18.545.2
22.878.6
25.165.9
30.533.1

Studies on Polymorphism and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Studies on compounds with similar functionalities, such as benzoic acids and sulfonamides, have revealed the existence of polymorphism and temperature-induced phase transitions. nih.govrsc.orgresearchgate.net For instance, silver 3-sulfobenzoic acid undergoes a reversible phase transition from a monoclinic to a triclinic crystal system upon cooling, which is driven by the ordering of a hydrogen atom in the carboxylic acid group. researchgate.net

Detailed Research Findings: For this compound, an investigation into polymorphism would be critical for ensuring consistent material properties. Such studies are typically conducted using techniques like Differential Scanning Calorimetry (DSC), which can detect thermal events like phase transitions, and variable-temperature PXRD, which can identify changes in the crystal structure as a function of temperature. rsc.org The existence of different hydrogen-bonding motifs could give rise to different polymorphs, a phenomenon observed in complexes of piroxicam (B610120) with various benzoic acids. rsc.org Identifying the most thermodynamically stable polymorph is a key goal of such studies.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for the separation, identification, and quantification of this compound, ensuring its purity and enabling its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of non-volatile compounds like this compound. bldpharm.comsigmaaldrich.comambeed.com Purity levels of ≥99% are often verified using this method. sigmaaldrich.com The technique separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Detailed Research Findings: The analysis of this compound is typically performed using reversed-phase HPLC. In this mode, a nonpolar stationary phase (commonly C18-silica) is used with a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound is retained on the stationary phase and then eluted. The time it takes for the compound to elute (retention time) is characteristic under specific conditions. A UV detector is commonly used for detection, as the benzene ring is a strong chromophore. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

This table summarizes typical conditions for the HPLC analysis of sulfobenzoic acids. mcmaster.caresearchgate.net

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
DetectionUV Absorbance at ~220-230 nm
Flow Rate1.0 mL/min
Purity Specification≥99% (as reported by some suppliers) sigmaaldrich.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to their low volatility and high polarity, carboxylic and sulfonic acids like this compound are not suitable for direct GC analysis. colostate.edu Therefore, a chemical modification step known as derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. colostate.edugcms.cz

Detailed Research Findings: The most common derivatization strategy for compounds containing carboxylic acid groups is esterification, frequently methylation, to form the corresponding methyl ester. nih.govresearchgate.net For this compound, both the carboxylic acid and sulfonic acid groups contain active hydrogens and would require derivatization. This can be achieved through:

Esterification: The carboxylic acid group is converted to an ester (e.g., methyl ester) using reagents like diazomethane (B1218177) or methanol (B129727) with an acid catalyst (e.g., BF₃, H₂SO₄). nih.govdss.go.th

Silylation: This is a versatile method where active hydrogens in both the -COOH and -SO₃H groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. colostate.edugcms.cznih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

Once derivatized, the volatile product can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass fragmentation pattern of the derivative. nih.govresearchgate.net

This table outlines common derivatization approaches and GC conditions.

AspectMethod/ReagentTarget Functional Group
DerivatizationEsterification (e.g., with Methanol/BF₃) nih.govCarboxylic Acid (-COOH)
Silylation (e.g., with BSTFA) gcms.czCarboxylic Acid (-COOH) and Sulfonic Acid (-SO₃H)
GC AnalysisColumn: Capillary column (e.g., HP-INNOWAX) nih.govAnalysis of volatile derivative
Detector: Flame Ionization (FID) or Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and expedient analytical technique employed to monitor the progress of chemical reactions. Its application is particularly crucial in the synthesis of this compound, typically prepared via the sulfonation of p-toluic acid. TLC allows for the qualitative assessment of the reaction's progression by separating the starting material, intermediates, and the final product based on their differential adsorption on a stationary phase.

The separation on a TLC plate is governed by the polarity of the compounds in the mixture relative to the polarity of the stationary and mobile phases. In the context of synthesizing this compound, the starting material, p-toluic acid, is significantly less polar than the highly polar sulfonic acid product. This difference in polarity is the basis for their separation on a TLC plate.

Detailed Research Findings

The monitoring of the sulfonation of p-toluic acid to form this compound can be effectively carried out using silica (B1680970) gel plates as the stationary phase. Silica gel is a polar adsorbent, and thus, more polar compounds will have a stronger interaction with it, resulting in a lower retention factor (Rƒ) value. wikipedia.org Conversely, less polar compounds will travel further up the plate with the mobile phase, exhibiting a higher Rƒ value.

A suitable mobile phase, or eluent system, for this analysis requires a polar mixture to facilitate the movement of the highly polar sulfonic acid. A common practice is to use a mixture of a non-polar solvent with a polar solvent, with the polarity of the mixture being adjustable by varying the ratio of the solvents. For the separation of carboxylic and sulfonic acids, a mixture such as ethyl acetate and methanol, often with a small amount of acetic or formic acid to ensure the compounds are in their protonated form, can be effective. A potential eluent system could be a mixture of ethyl acetate, methanol, and acetic acid.

Visualization of the separated spots on the TLC plate is necessary as the compounds involved are typically colorless. Due to the aromatic nature of both the reactant and the product, they can often be visualized under ultraviolet (UV) light at a wavelength of 254 nm, where they will appear as dark spots on a fluorescent background. libretexts.org For specific detection of the acidic functional groups, a pH indicator spray like bromocresol green can be used. illinois.edusilicycle.com Acidic compounds will appear as yellow spots on a blue or green background. illinois.edusilicycle.com

The progress of the reaction is monitored by taking small aliquots from the reaction mixture at various time intervals, spotting them on a TLC plate alongside the starting material (p-toluic acid) as a reference, and developing the plate. The gradual disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the this compound indicates the progression of the reaction. The reaction is considered complete when the spot of the starting material is no longer visible.

Interactive Data Tables

The following data tables represent hypothetical results from TLC monitoring of the sulfonation of p-toluic acid.

Table 1: TLC System Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase (Eluent) Ethyl acetate : Methanol : Acetic Acid (7:2:1 v/v/v)
Visualization 1. UV light (254 nm) 2. Bromocresol green spray reagent

Table 2: Representative TLC Results for the Sulfonation of p-Toluic Acid

This table illustrates the change in the TLC profile over the course of the reaction. The Rƒ values are indicative of the relative polarities of the compounds.

Time PointSpot 1 (p-Toluic Acid) RƒSpot 2 (this compound) RƒObservations
0 h 0.75-A single spot corresponding to the starting material is observed.
1 h 0.750.30A faint spot for the product appears, while the starting material spot remains intense.
2 h 0.750.30The intensity of the product spot increases, and the starting material spot diminishes.
3 h -0.30The spot for the starting material has disappeared, indicating the reaction is complete.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries and minimum energy conformations. For 4-Methyl-3-sulfobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVTZ, are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations can identify the most stable conformers of the molecule, which arise from the rotation around the C-C and C-S single bonds connecting the carboxylic and sulfonic acid groups to the benzene (B151609) ring. mdpi.com The process of geometry optimization involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or metastable structure. Studies on related substituted benzenesulfonic acids have shown that DFT methods accurately model the structural features and conformational preferences of these systems. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometric Parameters for this compound (Conceptual) This table is illustrative, showing typical parameters that would be obtained from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-COOH~1.49
C-SO₃H~1.77
S=O~1.43
S-OH~1.64
**Bond Angles (°) **C-C-COOH~120.5
C-C-SO₃H~119.8
O=S=O~123.0
Dihedral Angles (°) Ring-COOH25 - 30
Ring-SO₃H5 - 10

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. malayajournal.org

For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is typically localized over the electron-rich aromatic ring and the oxygen atoms, while the LUMO is often distributed over the electron-withdrawing sulfonic and carboxylic acid groups. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. malayajournal.org

Table 2: Conceptual Frontier Molecular Orbital Data This table illustrates the type of data generated from FMO analysis and its interpretation.

ParameterEnergy (eV)Interpretation
HOMO Energy -5.0 to -6.0Represents the electron-donating ability.
LUMO Energy -1.0 to -2.0Represents the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.0 to 5.0Indicates chemical reactivity and stability; a smaller gap implies higher reactivity.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. actascientific.comresearchgate.net MEP maps are color-coded: regions of negative potential (high electron density), typically shown in red and orange, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), shown in blue, are prone to nucleophilic attack. youtube.com

In an MEP map of this compound, the most negative regions (red) would be concentrated around the electronegative oxygen atoms of the sulfonyl (SO₂) and carboxyl (C=O) groups. researchgate.net These sites are the primary locations for interactions with electrophiles or for hydrogen bonding. Conversely, the most positive regions (blue) would be located around the acidic protons of the sulfonic acid and carboxylic acid groups, making them the sites for deprotonation and nucleophilic attack. actascientific.com

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. acs.org For this compound, this could involve studying reactions such as sulfonation, esterification, or electrophilic aromatic substitution.

The process involves calculating the energy profile along a proposed reaction coordinate. The highest point on this path corresponds to the transition state, which is a high-energy, transient species. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Computational methods can confirm whether a proposed mechanism is energetically feasible and can help distinguish between competing reaction pathways, such as stepwise versus concerted mechanisms. nih.govresearchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of systems containing many molecules over time. ajgreenchem.com MD simulations model the movements of atoms and molecules based on classical mechanics and a force field, which defines the potential energy of the system.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful link between theoretical models and experimental observations. By calculating parameters and comparing them to experimental spectra, the accuracy of the computational model can be validated. epstem.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to assign specific vibrational modes to the functional groups of this compound, such as the stretching and bending modes of the O-H, C=O, and S=O bonds. actascientific.com Theoretical spectra for related compounds like sulfobenzoic acid have been used to identify intermediates in degradation studies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values can be correlated with experimental spectra to aid in the structural elucidation and assignment of resonances. epstem.net

Mass Spectrometry (MS): While direct prediction of full mass spectra is complex, computational methods can help understand fragmentation pathways. For instance, tandem mass spectrometry (MS/MS) analysis of derivatives of 3-sulfobenzoic acid has identified characteristic fragment ions at m/z 200.99 ([C₇H₅O₅S]⁻) and m/z 155.98 ([C₆H₄O₃S]⁻), which can be rationalized through theoretical models of ion stability. acs.org

Structure-Property Relationship Modeling and Prediction of Chemical Behavior

The chemical behavior of this compound is primarily dictated by the electronic effects of its two substituents: the electron-donating methyl group (-CH3) at the 4-position and the strongly electron-withdrawing sulfonic acid group (-SO3H) at the 3-position.

Sulfonic Acid Group (-SO3H): As a powerful electron-withdrawing group, the meta-positioned -SO3H group significantly increases the acidity of the carboxylic acid. It pulls electron density from the benzene ring through both inductive and resonance effects, which stabilizes the negative charge of the carboxylate anion formed upon deprotonation. Theoretical studies on substituted benzoic acids confirm that electron-withdrawing substituents generally increase acidity. mdpi.comnih.gov

Methyl Group (-CH3): The para-positioned methyl group is weakly electron-donating. While this effect would typically decrease acidity, its influence is significantly overshadowed by the potent effect of the sulfonic acid group.

Theoretical models predict the gas phase acidity and other properties by calculating various molecular descriptors. mdpi.comnih.gov These descriptors include:

Geometric Descriptors: Substituents can induce changes in the molecule's geometry, such as bond lengths and angles. For example, studies have shown that electron-releasing groups can alter bond lengths within the carboxyl group through resonance effects. scispace.com

The table below illustrates the predicted influence of these substituents on the acidity of the parent benzoic acid molecule.

Table 1: Predicted Influence of Substituents on the Acidity of Benzoic Acid This table provides a qualitative prediction based on established principles of substituent effects. Actual pKa values require experimental measurement.

Compound Substituent(s) Position(s) Expected Electronic Effect Predicted Impact on Acidity (vs. Benzoic Acid)
Benzoic Acid -H - Reference Baseline
p-Toluic Acid -CH₃ para Weakly Electron-Donating Decrease
m-Sulfobenzoic Acid -SO₃H meta Strongly Electron-Withdrawing Significant Increase

Computational models use calculated descriptors to build predictive equations. The table below shows hypothetical, yet representative, values for key DFT descriptors that quantify chemical reactivity and stability, illustrating the trends expected for this compound compared to related compounds.

Table 2: Representative Calculated DFT Descriptors for Substituted Benzoic Acids These values are illustrative and demonstrate the trends predicted by computational models based on substituent effects described in the literature. mdpi.comnih.gov

Compound Chemical Potential (μ) (eV) Chemical Hardness (η) (eV) Electrophilicity Index (ω)
Benzoic Acid -4.0 3.5 2.29
p-Toluic Acid -3.8 3.6 2.01
m-Sulfobenzoic Acid -4.5 3.2 3.16

Biotransformation and Biodegradation Studies of Sulfonated Aromatic Compounds

The microbial degradation of sulfonated aromatic compounds can be a key mechanism for their removal from the environment. The structure of this compound, featuring a benzene ring substituted with a methyl, a carboxyl, and a sulfonic acid group, influences its susceptibility to microbial attack.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of sulfonated aromatic compounds is often initiated by the enzymatic attack on the aromatic ring or its substituents. For compounds structurally similar to this compound, such as p-toluenesulfonic acid (PTSA), the initial steps typically involve the oxidation of the methyl group. This proceeds through a series of intermediates, including p-sulfobenzyl alcohol, p-sulfobenzaldehyde, and ultimately p-sulfobenzoic acid (PSB) wur.nl. The degradation of these intermediates then continues, leading to the cleavage of the aromatic ring.

Some bacterial strains are capable of utilizing sulfonated aromatic compounds as a sole source of carbon and energy. For instance, Pseudomonas (Comamonas) testosteroni T-2 can completely mineralize PTSA to carbon dioxide, water, and sulfate (B86663) wur.nl. The degradation of other sulfonated aromatic amines has also been observed under aerobic conditions, although often by specific strains of microorganisms and with a narrow substrate range . The presence of acclimated microbial populations, particularly in environments historically contaminated with these compounds, can significantly enhance their degradation .

Anaerobic Degradation:

The anaerobic biodegradation of sulfonated aromatic compounds is generally considered to be a slower and less common process compared to aerobic degradation. Many sulfonated aromatic amines have been found to be persistent under anaerobic conditions . However, there are exceptions. For example, the degradation of 3-aminobenzoate (B8586502), a compound with a similar substitution pattern to the target molecule, has been observed under both sulfate-reducing and methanogenic conditions. A newly isolated sulfate reducer, strain mAB1, was capable of completely degrading 3-aminobenzoate to carbon dioxide and ammonia (B1221849), with the stoichiometric reduction of sulfate to sulfide (B99878) uni-konstanz.de. This suggests that under specific anaerobic conditions, the aromatic ring of such compounds can be cleaved.

The initial step in the anaerobic degradation of 3-aminobenzoate by strain mAB1 involves its activation to 3-aminobenzoyl-CoA uni-konstanz.de. While this is specific to an amino-substituted compound, it highlights the potential for anaerobic metabolic pathways for substituted benzoic acids.

Table 9.1: Microbial Degradation of Structurally Related Sulfonated Aromatic Compounds

Compound Condition Degrading Microorganism(s) Initial Step/Key Intermediates Reference
p-Toluenesulfonic acid (PTSA) Aerobic Pseudomonas (Comamonas) testosteroni T-2 Methyl group oxidation to p-sulfobenzoic acid wur.nl
Aminobenzenesulfonic acid isomers Aerobic Specific bacterial strains Ring cleavage
3-Aminobenzoate Anaerobic (Sulfate-reducing) Strain mAB1 (Desulfobacterium) Activation to 3-aminobenzoyl-CoA uni-konstanz.de
3-Aminobenzoate Anaerobic (Methanogenic) Enrichment culture Complete degradation to CO2 and CH4 uni-konstanz.de

A critical step in the complete biodegradation of sulfonated aromatic compounds is the cleavage of the carbon-sulfur (C-S) bond of the sulfonate group, a process known as desulfonation. This releases the sulfur in the form of inorganic sulfite (B76179) or sulfate, which can then be utilized by microorganisms.

In the aerobic degradation of PTSA by Pseudomonas (Comamonas) testosteroni T-2, the desulfonation of the intermediate, p-sulfobenzoic acid, is a key step. This reaction is catalyzed by a dioxygenase and results in the formation of protocatechuic acid, which is then further metabolized through ring cleavage wur.nl. The release of the sulfonate group as sulfite has been observed as a transient intermediate during this process wur.nl.

Bacterial consortia have also been shown to be effective in the desulfonation of linear alkylbenzene sulfonates (LAS), a widely used class of surfactants nih.gov. This indicates that the ability to cleave the sulfonate group is present in various microbial communities. Under sulfur-limiting conditions, some bacteria can utilize the sulfonic acid group as a sulfur source for growth, employing monooxygenases for the desulfonation process nih.gov.

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial activity, abiotic processes can contribute to the transformation and degradation of this compound in the environment. These processes are primarily driven by sunlight and chemical reactions with other environmental constituents.

However, indirect photodegradation can occur through reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). In the atmosphere, vapor-phase p-toluenesulfonic acid is expected to react with photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 11.8 days, assuming a hydroxyl radical concentration of 5x10^5 radicals/cm^3.

In aqueous environments, the presence of photosensitizers can also lead to indirect photolysis. The photocatalytic degradation of 3-nitrobenzenesulfonic acid in the presence of titanium dioxide (TiO2) and UV or solar radiation has been demonstrated, indicating that semiconductor photocatalysis could be a viable degradation pathway for sulfonated aromatic acids.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The sulfonate group attached to an aromatic ring is generally stable to hydrolysis under typical environmental pH and temperature conditions. Aromatic sulfonation is a reversible reaction, with desulfonation favored in dilute hot aqueous acid researchgate.net. However, these conditions are not representative of most natural environmental matrices. Therefore, this compound is expected to be hydrolytically stable in the environment. Studies on various 4-aminobenzoic acid esters have also investigated their hydrolysis and stability nih.gov.

Advanced Oxidation Processes (AOPs) for Environmental Remediation of Sulfonated Aromatics

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH) wikipedia.org. AOPs are particularly effective for the degradation of recalcitrant organic compounds like sulfonated aromatics, which are often resistant to conventional biological treatment methods.

Several AOPs have been shown to be effective in degrading structurally similar compounds. The electro-Fenton process, for instance, has been successfully applied for the removal of p-toluenesulfonic acid from wastewater. This process involves the generation of hydroxyl radicals from the reaction of electrochemically produced Fe^2+ and H2O2. The degradation pathways of PTSA in this system include methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions wikipedia.org.

Ozonation is another effective AOP for the degradation of sulfonated aromatic compounds. The degradation of p-toluenesulfonic acid by ozonation is efficient in both reducing the concentration of the parent compound and the chemical oxygen demand (COD). The reaction mechanism is pH-dependent, with direct oxidation by molecular ozone being dominant under acidic conditions, while hydroxyl radical-mediated oxidation prevails in alkaline conditions google.com.

The Fenton process (Fe^2+/H2O2) and photo-Fenton processes have also been investigated for the degradation of various aromatic acids, including p-hydroxybenzoic acid nih.gov and 2-hydroxybenzoic acid scielo.br. These processes generate hydroxyl radicals that can effectively oxidize the aromatic ring, leading to its cleavage and mineralization.

Table 9.2: Overview of Advanced Oxidation Processes for the Degradation of Related Aromatic Compounds

AOP Method Target Compound Key Findings Reference
Electro-Fenton p-Toluenesulfonic acid High removal efficiency; degradation via methyl hydroxylation, sulfonyl hydroxylation, and ring-opening. wikipedia.org
Ozonation p-Toluenesulfonic acid Efficient degradation; pH-dependent mechanism. google.com
Fenton Process p-Hydroxybenzoic acid Feasible for treating phenolic-type compounds. nih.gov
UV/H2O2 and Fenton Process 2-Hydroxybenzoic acid Effective degradation through hydroxylation routes. scielo.br
Photocatalysis (TiO2) 3-Nitrobenzenesulfonic acid Degradation under both solar and artificial UV radiation.

Industrial and Research Applications of 4 Methyl 3 Sulfobenzoic Acid and Its Derivatives

Role as a Chemical Intermediate in Organic Synthesis

4-Methyl-3-sulfobenzoic acid is a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more complex molecules. Its dual functionality allows for a variety of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

The reactivity of the carboxylic acid and sulfonic acid groups enables chemists to selectively modify the molecule to introduce new functional groups and build intricate molecular architectures. For instance, the carboxylic acid group can be converted into esters, amides, or acid chlorides, while the sulfonic acid group can undergo reactions to form sulfonamides or sulfonate esters. This versatility allows for the synthesis of a diverse array of downstream products.

Several key precursors are utilized in the synthesis of this compound, including p-toluic acid, which can be sulfonated to introduce the sulfonic acid group. molbase.comguidechem.com The resulting this compound can then be used to produce a range of other compounds. For example, it can be a precursor for the synthesis of 3-hydroxy-4-methylbenzoic acid and methyl 3-methoxy-4-methylbenzoate. molbase.com These transformations highlight the pivotal role of this compound as a central hub in various synthetic pathways.

The following table summarizes some of the key precursors and downstream products associated with this compound, illustrating its position as a critical chemical intermediate.

Category Compound Name CAS Number Molecular Formula
Precursor p-Toluic acid99-94-5C₈H₈O₂
Precursor Sulfuric acid7664-93-9H₂SO₄
Downstream Product 3-Hydroxy-4-methylbenzoic acid586-30-1C₈H₈O₃
Downstream Product Methyl 3-methoxy-4-methylbenzoate3556-83-0C₁₀H₁₂O₃
Downstream Product 2-Sulfoterephthalic acid4685-51-2C₈H₆O₇S

Utility as a Derivatization Reagent in Analytical Chemistry

In the field of analytical chemistry, derivatization is a crucial technique used to modify analytes to enhance their detectability and separation efficiency, particularly in chromatography and mass spectrometry. The chemical structure of this compound and its derivatives makes them promising candidates for use as derivatization reagents.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of a wide range of compounds. Charge-switch derivatization is a strategy employed to improve the ionization efficiency and fragmentation patterns of analytes, thereby enhancing the sensitivity and specificity of LC-MS/MS analysis.

While direct applications of this compound as a charge-switch derivatization reagent are not extensively documented, the utility of a closely related compound, 3-(chlorosulfonyl)benzoic acid, provides a strong indication of its potential. nih.govresearchgate.net This reagent is used to derivatize molecules containing hydroxyl groups, such as acylglycerols, sterols, and prenols. nih.govresearchgate.net The derivatization reaction introduces a sulfonic acid group, which can be readily ionized in the negative ion mode of the mass spectrometer. This "charge-switch" to the negative ion mode can lead to higher stability of the analytes in the ion source, improved ionization efficiency, and the formation of diagnostic fragment ions, all of which contribute to a significant reduction in the limits of detection. nih.govresearchgate.net

The principle of this derivatization relies on the reaction of the sulfonyl chloride group with the hydroxyl group of the analyte. The resulting sulfonate ester is then analyzed by LC-MS/MS in the negative ion mode. The presence of the benzoic acid moiety can also influence the chromatographic retention of the derivatized analyte. Given the structural similarity, it is plausible that derivatives of this compound could be developed to function in a similar capacity, offering a tool for the sensitive analysis of various classes of compounds.

Lipidomics and metabolomics are large-scale studies of lipids and metabolites in biological systems, respectively. These fields rely heavily on advanced analytical techniques like LC-MS/MS to identify and quantify a vast number of structurally diverse molecules. Chemical derivatization plays a significant role in expanding the coverage of the lipidome and metabolome by improving the analytical performance for challenging analytes. nih.gov

The application of derivatization reagents containing sulfonic acid groups, similar to the structure of this compound, can be particularly beneficial in these fields. For instance, the introduction of a charged group can enhance the ionization of neutral lipids or polar metabolites that exhibit poor ionization efficiency in their native form. This can lead to improved sensitivity and the ability to detect low-abundance species that might otherwise go undetected.

Furthermore, the fragmentation of these derivatized molecules in the mass spectrometer can provide valuable structural information, aiding in the identification of unknown lipids and metabolites. While specific studies employing this compound in lipidomics and metabolomics are not prominent in the literature, the principles of derivatization chemistry suggest its potential utility. The development of new derivatization strategies is an active area of research, and compounds like this compound represent a class of reagents that could contribute to advancing the capabilities of lipidomics and metabolomics platforms.

Potential Applications in Materials Science

The unique combination of an aromatic ring, a carboxylic acid group, and a sulfonic acid group makes this compound and its derivatives attractive building blocks for the synthesis of novel polymers and functional materials. These materials can exhibit a range of desirable properties, including high thermal stability, proton conductivity, and specific chemical functionalities.

Sulfonated aromatic polymers have garnered significant interest due to their potential applications in various technologies, including as proton exchange membranes for fuel cells. core.ac.ukmdpi.comresearchgate.net The incorporation of sulfonic acid groups into the polymer backbone is crucial for imparting proton conductivity.

Research has demonstrated the successful polymerization of a structurally related monomer, 4-hydroxy-3-sulfobenzoic acid, to create poly(4-hydroxy-3-sulfobenzoic acid). nih.gov In this process, the aromatic monomers undergo polymerization to form long polymer chains. nih.gov The presence of the sulfonic acid group in each repeating unit results in a polymer with a high density of proton-conducting sites. nih.gov

Similarly, this compound could potentially be used as a monomer or co-monomer in polymerization reactions. The carboxylic acid group can be activated and reacted with other functional groups, such as hydroxyl or amine groups, to form ester or amide linkages, respectively, leading to the formation of polyesters or polyamides. The resulting polymers would possess pendant sulfonic acid groups along the polymer chain, which could be beneficial for applications requiring ion exchange properties or hydrophilicity. The aromatic nature of the monomer would also contribute to the thermal stability of the resulting polymer. nih.govresearchgate.net

The integration of sulfonic acid groups into polymer structures is a key strategy for developing functional materials with tailored properties. Derivatives of this compound can be utilized to introduce these functional groups into various polymer systems, including conducting polymers.

While not conducting in their undoped state, polymers containing sulfonic acid groups can act as proton conductors. This property is critical for applications such as proton exchange membranes (PEMs) in fuel cells, where the efficient transport of protons is essential for device performance. core.ac.ukacs.orgacs.org By incorporating monomers derived from this compound into the polymer architecture, it is possible to create materials with well-defined proton channels, leading to high proton conductivity. core.ac.ukmdpi.com

Furthermore, the sulfonic acid group can be used to modify the properties of other functional materials. For example, it can be introduced into polymer backbones to enhance their solubility in polar solvents, improve their processability, or to create materials with specific surface properties. The ability to precisely control the placement and density of these functional groups allows for the fine-tuning of the material's performance for a given application. The thermal stability imparted by the aromatic ring of this compound is also an important consideration for materials intended for use in demanding environments. nih.govresearchgate.net

Use in the Synthesis of Pharmaceutical and Agrochemical Building Blocks

This compound, a sulfonated aromatic carboxylic acid, serves as a versatile building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a carboxylic acid and a sulfonic acid group on a substituted toluene (B28343) backbone, allows for a variety of chemical transformations, making it a valuable intermediate.

In pharmaceutical research, derivatives of benzoic acid and its sulfonated analogues are integral to the development of new therapeutic agents. While direct applications of this compound in marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The sulfonylbenzoic acid moiety is a key component in a number of compounds investigated for their therapeutic potential. For instance, the synthesis of novel quinazolinobenzodiazepine-benzothiazole hybrid derivatives has been reported, which involves the use of 4-methyl-3-nitrobenzoic acid, a closely related precursor to this compound . These classes of compounds are explored for a range of pharmacological activities.

In the agrochemical sector, the structural framework of this compound is relevant to the design of new herbicides. Aryloxyphenoxypropionates are a significant class of herbicides, and research in this area includes the synthesis of derivatives containing various aromatic moieties mdpi.com. The synthesis of pyroxasulfone, a novel pre-emergence herbicide, involves intermediates with a sulfonated pyrazole (B372694) structure, highlighting the importance of the sulfonyl group in herbicidal activity nih.gov. While a direct synthetic route from this compound is not explicitly detailed, its potential as a precursor for similar structures is recognized within the field of herbicide synthesis.

Interactive Table: Key Intermediates and Related Compounds

Compound NameMolecular FormulaApplication Area
This compoundC8H8O5SIntermediate
4-Methyl-3-nitrobenzoic acidC8H7NO4Pharmaceutical Synthesis
PyroxasulfoneC12H14F5N3O4SAgrochemical (Herbicide)
AryloxyphenoxypropionatesVariesAgrochemical (Herbicide)

Applications in Dye and Pigment Manufacturing

The structure of this compound, containing both a chromophore-supporting aromatic ring and a water-solubilizing sulfonic acid group, makes it and its derivatives suitable for use in the synthesis of dyes and pigments. The sulfonic acid group, in particular, is crucial for imparting solubility in water, a key property for many dyeing processes, especially for textile applications.

Azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute a large and important class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. While direct use of this compound as a diazo component is not prominently featured in available research, its amino-substituted derivatives are logical precursors for the synthesis of a variety of azo dyes. The resulting dyes would possess a sulfonic acid group, classifying them as acid dyes, which are used for dyeing protein fibers like wool and silk, as well as synthetic polyamides. The presence of the carboxylic acid group could further modify the dye's properties, such as its affinity for the fiber and its fastness characteristics.

In the realm of organic pigments, which are insoluble colorants, derivatives of this compound could be used to synthesize pigment precursors. The subsequent removal or modification of the solubilizing sulfonic acid group during the manufacturing process can yield an insoluble pigment. The synthesis of high-performance pigments often involves complex multi-step reactions where the precise arrangement of substituents on the aromatic core dictates the final color and performance properties of the pigment core.ac.uk. The molecular structure of this compound provides a scaffold that can be chemically modified to create precursors for such complex pigments.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-Methyl-3-sulfobenzoic acid will increasingly focus on environmentally benign methodologies that align with the principles of green chemistry. Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid, leading to significant waste and potential environmental hazards. openochem.orgwikipedia.org Future research is geared towards developing cleaner, more efficient synthetic routes.

Key areas of investigation include:

Catalyst-free Oxidations: Inspired by sustainable approaches for creating sulfones, research could explore the direct oxidation of corresponding thiol or sulfinic acid precursors using green oxidants like hydrogen peroxide in the absence of metal catalysts. nih.gov

Energy-Efficient Techniques: The application of microwave-assisted synthesis (MAS) and ultrasound technology presents a promising avenue for reducing energy consumption and reaction times. jddhs.commdpi.com These techniques can enhance reaction rates and yields, minimizing the need for large volumes of solvents. mdpi.com

Alternative Solvents: A shift from traditional volatile organic compounds (VOCs) to greener alternatives such as water, ionic liquids, or solvent-free reaction conditions is a critical goal. jddhs.comjddhs.com This not only reduces pollution but also simplifies product purification processes.

Biosynthesis: Investigating biosynthetic pathways, potentially using engineered microorganisms, could offer a completely renewable route to this compound and its derivatives, starting from simple carbon sources like glucose. mdpi.com This approach addresses both resource sustainability and environmental impact. mdpi.com

Synthesis ApproachKey AdvantagesResearch Focus
Green Oxidants (e.g., H₂O₂)Reduces hazardous waste, often uses water as a solvent.Development of catalyst-free or recyclable catalyst systems.
Microwave-Assisted SynthesisDrastically reduces reaction times and energy consumption.Optimization of reaction conditions for high yield and purity.
Alternative SolventsMinimizes pollution from volatile organic compounds (VOCs).Exploring solvent-free conditions and recyclable solvents like ionic liquids.
BiosynthesisUtilizes renewable feedstocks, operates under mild conditions.Metabolic engineering of microorganisms to produce the target compound.

Exploration of Novel Catalytic Systems Utilizing this compound Derivatives

The inherent structural features of this compound, particularly the strongly acidic and hydrophilic sulfonate group, make its derivatives excellent candidates for ligands in catalysis. The sulfonate group can impart water solubility to metal complexes, facilitating aqueous-phase catalysis, which is a cornerstone of green chemistry. nih.gov

Future research will likely concentrate on:

Aqueous-Phase Catalysis: Designing ligands derived from this compound for transition metal catalysts (e.g., palladium, rhodium, gold) used in important organic reactions like cross-coupling (e.g., Suzuki-Miyaura), hydrogenations, and hydroformylations. researchgate.netmdpi.comacs.org The water-solubility of these catalysts allows for easy separation from the organic product phase and catalyst recycling. uu.nl

Bifunctional Catalysis: Exploring the dual functionality of the carboxylic acid and sulfonic acid groups. These groups could act in concert to activate substrates or stabilize transition states, leading to novel catalytic activities and selectivities.

Heterogenized Catalysts: Immobilizing catalysts derived from this compound onto solid supports. This approach combines the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Design and Synthesis of Advanced Materials through Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful tool for constructing advanced materials with tailored properties. The ability of this compound to participate in hydrogen bonding (via its carboxylic and sulfonic acid groups) and potentially other interactions like π-π stacking makes it a valuable building block for supramolecular assemblies.

Prospective research directions include:

Metal-Organic Frameworks (MOFs): Using this compound as an organic linker to create novel MOFs. The sulfonate group can coordinate to metal centers and influence the porosity, stability, and functionality of the resulting framework, with potential applications in gas storage, separation, and catalysis.

Liquid Crystals and Gels: Synthesizing derivatives that can self-assemble into ordered liquid crystalline phases or form supramolecular gels. The interplay of hydrophilic (sulfonate) and hydrophobic (aromatic ring) parts will be crucial in directing the self-assembly process.

Functional Materials: Designing materials where the assembly is directed by a combination of hydrogen bonds and other interactions, such as halogen bonds, by reacting this compound with complementary molecules. nih.gov This could lead to materials with interesting optical or electronic properties.

Refinement of Analytical Methodologies for Complex Matrices

As the use of this compound and its isomers expands, the need for precise and sensitive analytical methods for their detection and quantification in complex environmental and biological samples becomes critical.

Future efforts in this area should focus on:

Advanced Chromatographic Techniques: Developing robust High-Performance Liquid Chromatography (HPLC) methods, potentially coupled with mass spectrometry (HPLC-MS), for the separation and identification of this compound from its isomers (e.g., 2-methyl-5-sulfobenzoic acid) and other related compounds. mcmaster.ca

Ion Mobility-Mass Spectrometry (IM-MS): Utilizing IM-MS to differentiate between regioisomers of sulfobenzoic acid. While the parent ions may be difficult to separate by mobility alone, the distinct fragmentation patterns of the isomers can allow for their unambiguous identification in complex mixtures. researchgate.net

Sample Preparation: Optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to effectively isolate and concentrate the analyte from challenging matrices like wastewater, soil, or biological fluids. env.go.jp

Analytical TechniqueApplication for this compoundFuture Development
HPLC-MSQuantification and identification in environmental and biological samples.Development of greener HPLC methods using non-toxic solvents. jddhs.com
Ion Mobility-MSUnambiguous differentiation from its structural isomers. researchgate.netCreation of comprehensive databases of ion mobility and fragmentation data.
Solid-Phase ExtractionPre-concentration and clean-up of samples for enhanced sensitivity.Design of novel sorbents with high selectivity for sulfonated aromatic compounds.

In-depth Environmental Impact Assessment and Development of Remediation Strategies

A thorough understanding of the environmental fate and potential toxicity of this compound is essential for its responsible application. While data on this specific compound is scarce, research on other sulfonated aromatic compounds provides a framework for future studies.

Key research imperatives include:

Biodegradation Pathways: Investigating the aerobic and anaerobic biodegradation of this compound by environmental microorganisms. Identifying the enzymatic pathways and metabolic intermediates is crucial for assessing its persistence.

Ecotoxicology: Conducting comprehensive ecotoxicological studies to determine its potential effects on various aquatic and terrestrial organisms, including algae, invertebrates, and fish. usda.gov

Remediation Technologies: Developing effective strategies for removing the compound from contaminated water. Adsorption processes using materials like activated carbon or specialized MOFs are promising avenues. acs.org Advanced oxidation processes (AOPs) that can completely mineralize the compound into harmless substances also warrant investigation.

Computational Prediction of Novel Reactivities and Applications

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating scientific discovery, saving both time and resources. patheon.com Applying these methods to this compound can guide experimental work and uncover new possibilities.

Future computational studies will likely involve:

Reactivity Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity of this compound in various chemical reactions. This can help in designing new synthetic routes and understanding reaction mechanisms. acs.org

Structure-Property Relationships: Employing machine learning and quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of novel derivatives. nih.gov This can guide the design of new catalysts, materials, or even biologically active molecules. cas.org

Docking and Simulation: For potential pharmaceutical applications, molecular docking studies can predict how derivatives might interact with biological targets like enzymes or receptors, helping to prioritize compounds for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-methyl-3-sulfobenzoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-methylbenzoic acid using fuming sulfuric acid under controlled temperature (40–60°C). Purification via recrystallization from aqueous ethanol (1:3 v/v) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:1). For higher yields (>85%), optimize stoichiometry (1:1.2 molar ratio of substrate to sulfonating agent) and reaction time (4–6 hours) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. For spills, neutralize with sodium bicarbonate and collect waste in dedicated containers. Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Follow institutional guidelines for disposal, as sulfonated aromatics require incineration or specialized treatment .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR (DMSO-d6) to confirm substitution patterns (aromatic protons: δ 7.5–8.2 ppm; methyl group: δ 2.3 ppm). 13C^{13}C-NMR detects sulfonic acid groups (δ 120–130 ppm) .
  • FT-IR : Identify sulfonate stretching vibrations (1180–1200 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1% H3_3PO4_4) quantify purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from pH-dependent solubility. Systematically test solubility in buffered solutions (pH 2–12) at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) to quantify solubility. For example, solubility increases from 12 mg/mL (pH 2) to 150 mg/mL (pH 12) due to deprotonation of sulfonic and carboxylic acid groups. Cross-validate with NIST solubility databases to address outliers .

Q. What reaction mechanisms govern the stability of this compound under oxidative conditions?

  • Methodological Answer : Stability studies under H2_2O2_2/Fe2+^{2+} (Fenton’s reagent) reveal degradation via hydroxyl radical attack on the aromatic ring. Monitor degradation products (e.g., sulfonic acid derivatives) using LC-MS. Kinetic modeling (pseudo-first-order rate constants) shows a half-life of 45 minutes at 25°C. Use radical scavengers (e.g., ascorbic acid) to inhibit decomposition in storage .

Q. How can in silico tools predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model electrophilic substitution reactions. Predict regioselectivity by analyzing Fukui indices and electrostatic potential maps. Validate with experimental data (e.g., nitration yields at meta vs. para positions). AI-driven platforms like Pistachio or Reaxys provide retrosynthetic pathways for derivative synthesis .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the pKa values of this compound?

  • Methodological Answer : Use potentiometric titration (0.1 M NaOH, 25°C) to measure pKa values. The sulfonic acid group (pKa ~1.2) and carboxylic acid group (pKa ~4.7) exhibit distinct dissociation steps. Compare results with computational predictions (e.g., ACD/Labs pKa DB). Discrepancies >0.3 units may indicate impurities; re-purify the compound and repeat analysis .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook for validated IR/NMR spectra .
  • Synthesis Protocols : PubChem and Reaxys for reaction optimization .
  • Safety Guidelines : Sigma-Aldrich MSDS for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.